3,3',4,4'-Benzophenonetetracarboxylic dianhydride

Catalog No.
S662312
CAS No.
2421-28-5
M.F
C17H6O7
M. Wt
322.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3',4,4'-Benzophenonetetracarboxylic dianhydride

CAS Number

2421-28-5

Product Name

3,3',4,4'-Benzophenonetetracarboxylic dianhydride

IUPAC Name

5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione

Molecular Formula

C17H6O7

Molecular Weight

322.22 g/mol

InChI

InChI=1S/C17H6O7/c18-13(7-1-3-9-11(5-7)16(21)23-14(9)19)8-2-4-10-12(6-8)17(22)24-15(10)20/h1-6H

InChI Key

VQVIHDPBMFABCQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O

Canonical SMILES

C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O

Synthesis of Polyimides:

BTDA is a crucial reactant in the synthesis of polyimides, a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance []. These properties make them valuable in various scientific research fields, including:

  • Electronics: Polyimides are widely employed in electronic devices like printed circuit boards (PCBs) and flexible electronics due to their excellent electrical insulating properties and ability to withstand high temperatures [].
  • Aerospace: In the aerospace industry, polyimides find use in spacecraft components and high-performance engine parts due to their lightweight nature and resistance to extreme temperatures and harsh environments [].
  • Membranes: Polyimides are utilized in the development of advanced membranes for gas separation, water purification, and fuel cells owing to their superior selectivity and chemical stability [].

The unique structure of BTDA, containing a central aromatic ring and four anhydride groups, allows for efficient reaction with diamines to form polyimides with tailored properties for specific research applications [].

Exploration of Novel Functional Materials:

Researchers are actively exploring BTDA's potential in developing novel functional materials with unique properties. Some promising areas of investigation include:

  • Photocatalytic Materials: BTDA-based polyimides demonstrate promising photocatalytic activity for degrading organic pollutants and generating hydrogen fuel, making them valuable for environmental remediation and sustainable energy research [].
  • Biomedical Applications: Research is underway to explore the potential of BTDA-derived materials in biomedical applications, such as drug delivery systems and biocompatible implants, due to their tunable properties and biocompatibility [].

3,3',4,4'-Benzophenonetetracarboxylic dianhydride, commonly referred to as BTDA, is a significant organic compound characterized by its molecular formula C17H6O7C_{17}H_{6}O_{7} and a molecular weight of 322.23 g/mol. This compound is notable for its structure, which consists of a benzophenone core with four carboxylic anhydride groups. BTDA is primarily utilized as an intermediate in the synthesis of polyimides, which are high-performance polymers known for their thermal stability and mechanical properties .

BTDA appears as a white to off-white powder and has a melting point range of 218 °C to 222 °C. It is classified under benzophenone derivatives and dianhydride building blocks, making it crucial in various applications related to organic electronics and polymer chemistry .

BTDA is a skin, eye, and respiratory irritant []. It can cause allergic reactions upon exposure. Here are some safety precautions to consider:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling BTDA [].
  • Work in a well-ventilated area to avoid inhalation.
  • Avoid contact with skin and eyes.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry place away from heat and light.

  • Nucleophilic Substitution: In the presence of primary amines, BTDA reacts through nucleophilic substitution, followed by condensation reactions to form polyimides .
  • Polycondensation: BTDA serves as a monomer in polycondensation processes to create high-performance polymeric materials. This reaction typically involves the formation of imide bonds through the reaction of dianhydrides with diamines .
  • Curing Reactions: The compound can also be involved in curing epoxy resins, enhancing their thermal and mechanical properties .

BTDA can be synthesized through various methods:

  • Hydrolysis and Anhydride Formation: The compound can be formed from benzophenone-3,3',4,4'-tetracarboxylic acid via hydrolysis followed by treatment with acetic anhydride. This process typically involves using a molar ratio of 4:1 (acid to anhydride) to achieve complete conversion into the dianhydride form .
  • Polycondensation Techniques: In industrial settings, BTDA is often produced through controlled polycondensation reactions involving phthalic anhydride derivatives .

The applications of 3,3',4,4'-Benzophenonetetracarboxylic dianhydride are diverse:

  • Polyimide Synthesis: BTDA is primarily used to synthesize polyimides known for their excellent thermal stability and mechanical properties.
  • Organic Field Effect Transistors (OFETs): The compound serves as a dielectric layer in high-performance memory devices due to its favorable electrical properties .
  • Photocatalytic

Research has indicated that BTDA interacts effectively with various amines during polyimide formation, leading to materials with improved solubility and processability due to the presence of keto and carbonyl groups. These interactions enhance the flexibility and thermal stability of the resulting polymers . Furthermore, studies on photocatalytic activity suggest that BTDA-derived materials can facilitate efficient electron transfer processes under light irradiation conditions .

Several compounds exhibit structural or functional similarities to 3,3',4,4'-Benzophenonetetracarboxylic dianhydride:

Compound NameStructure TypeUnique Features
4,4'-Carbonyldiphthalic anhydrideDianhydrideUsed in similar applications but may differ in thermal properties.
3,3',4,4'-Benzophenonedicarboxylic acidDicarboxylic acidLess thermally stable than dianhydrides; used in different polymer systems.
1,3-Bis(4-aminophenoxy)propaneDiamineReacts with dianhydrides like BTDA to form polyimides but lacks the anhydride functionality.
Phthalic anhydrideAnhydrideCommonly used in polyester production; less specialized than BTDA for high-performance polymers.

BTDA stands out due to its specific structure that enhances both thermal stability and mechanical properties in polymers compared to similar compounds. Its unique combination of functionalities allows for specialized applications in electronics and advanced materials science .

XLogP3

2

UNII

Y61GVA8097

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

2421-28-5

Wikipedia

4,4'-carbonyldiphthalic anhydride

General Manufacturing Information

All other basic organic chemical manufacturing
1,3-Isobenzofurandione, 5,5'-carbonylbis-: ACTIVE

Dates

Modify: 2023-08-15

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